(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine
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Overview
Description
(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine is a chemical compound with the molecular formula C7H12N2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of a nitrile oxide with a cyclopropyl-substituted alkene under mild conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 18-crown-6 at elevated temperatures (80°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods reduce reaction times and improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride
- (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methanamine
Uniqueness
(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other isoxazole derivatives and can influence its reactivity and interaction with biological targets .
Biological Activity
(3-Cyclopropyl-4,5-dihydroisoxazol-5-yl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₇H₁₃N₃O |
Molecular Weight | 139.20 g/mol |
IUPAC Name | This compound |
CAS Number | Not available in current databases |
The compound features a cyclopropyl group attached to a dihydroisoxazole ring, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The isoxazole moiety may play a crucial role in modulating various biochemical pathways, potentially affecting:
- Neurotransmitter Receptors : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes linked to inflammatory processes.
Therapeutic Applications
Research indicates that this compound has potential therapeutic applications in:
- Neurological Disorders : Its interaction with neurotransmitter systems suggests potential use in treating conditions such as depression and anxiety.
- Antimicrobial Activity : Some studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens.
In Vitro Studies
Recent studies have evaluated the cytotoxicity and antiproliferative effects of related compounds on cancer cell lines. For instance:
- A series of compounds structurally similar to this compound were tested against human cancer cell lines (e.g., K562, HeLa). Results indicated significant inhibition of cell proliferation, suggesting a promising avenue for further research into its anticancer properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds featuring similar structures.
This comparison highlights that while many compounds share structural similarities, their biological activities can vary significantly based on minor structural changes.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine |
InChI |
InChI=1S/C7H12N2O/c8-4-6-3-7(9-10-6)5-1-2-5/h5-6H,1-4,8H2 |
InChI Key |
DRPLXDIHSDKTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(C2)CN |
Origin of Product |
United States |
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